Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Overview
Description
a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative, , synthetic.
pIC50 (= -log IC50):M1 (rat brain)= 6.22 M2 (heart)= 5.66 selectivity:[IC50]M2 / [IC50]M1 = 3.63
a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative,, synthetic.
Scientific Research Applications
Impurity Identification in Pharmaceuticals
Cloperastine hydrochloride, a derivative of piperidine, is utilized in cough treatments. Research has been conducted to identify and quantify impurities in this substance, revealing significant findings regarding its purity and quality. This is critical for ensuring the safety and efficacy of the drug (Liu et al., 2020).
Synthesis of Disubstituted Piperidines
The synthesis of various disubstituted piperidine hydrochlorides, including those with benzyl groups, has been explored. These compounds are being tested for their pharmacological activity, indicating their potential in developing new therapeutic agents (Bachmann & Jenkins, 1951).
Antimicrobial Applications
A specific piperidine derivative was synthesized and screened for microbial activities. This research highlights the potential use of piperidine derivatives in combating various microbial infections (Ovonramwen, Owolabi & Oviawe, 2019).
Gastric Antisecretory Agents
Piperidine derivatives have been investigated for their potential as gastric antisecretory agents, useful in treating peptic ulcer disease. These studies have led to the development of compounds like fenoctimine, which demonstrate significant antisecretory effects without anticholinergic activity (Scott et al., 1983).
Metabolic Activity Studies
Research on certain piperidine derivatives has shown effects on metabolic activities in rats, such as influencing food intake and weight gain. This opens up potential avenues for studying obesity and related metabolic disorders (Massicot, Steiner & Godfroid, 1985).
Research Chemical Analysis
Studies have been conducted on substances like diphenidine, a piperidine derivative, to understand their chemical properties and potential impacts. This research is crucial for identifying and controlling new psychoactive substances (Wallach et al., 2015).
Properties
IUPAC Name |
1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESPVWVRNNTIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184796 | |
Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30778-27-9 | |
Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030778279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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